

Clobutinol: A Technical Review of Clinical Trial Data

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Clobutinol is a centrally acting antitussive agent, first approved in 1961, that was utilized for the symptomatic treatment of dry cough. Despite its long history of use, emerging safety concerns, particularly regarding its cardiovascular effects, led to its worldwide withdrawal from the market in 2007. This technical guide provides an in-depth review of the available clinical and non-clinical trial data for clobutinol, with a focus on its efficacy, safety, pharmacokinetics, and the experimental protocols employed in its evaluation. The primary aim is to offer a comprehensive resource for researchers, scientists, and drug development professionals interested in the history and risk-benefit profile of this compound.

Efficacy Data

Clinical trials assessing the antitussive efficacy of **clobutinol** primarily involved comparisons with other active treatments rather than placebo-controlled designs. These studies indicated that **clobutinol** demonstrated a significant reduction in cough frequency and severity.



Trial	Comparator	Patient Population	Key Efficacy Endpoints & Results	Citation
Comparative Study	Butamirate Citrate	60 patients with irritative or chronic cough	Both treatments showed highly significant improvements in cough severity and frequency (p < 0.001). No significant overall difference was observed between the two groups.	
Comparative Study	Oxomemazine with Guaifenesin	130 adult patients with acute dry cough of infectious origin	A greater reduction in cough intensity was observed with the comparator (-5.2 ± 2.3 vs -4.3 ± 2.3 on a Visual Analog Scale). The frequency of cough disappearance was significantly higher for the comparator (46% vs 29%, p = 0.05).	

Safety & Pharmacokinetics







The withdrawal of **clobutinol** was primarily prompted by post-marketing surveillance and a dedicated clinical trial that revealed a significant risk of QT interval prolongation, a precursor to potentially fatal cardiac arrhythmias.

Cardiotoxicity



Parameter	Value	Experimental System	Citation
hERG K+ Channel Blockade (IC50)			
Clobutinol	2.9 μΜ	Patch-clamp on COS- 7 cells expressing hERG	
Clobutinol	3.7 μΜ	Patch-clamp on HEK293 cells expressing hERG	-
Norclobutinol (metabolite)	8.0 μΜ	Patch-clamp on HEK293 cells expressing hERG	-
QTc Prolongation (Clinical Study in Healthy Volunteers)			-
240 mg daily dose	Statistically significant prolongation vs. placebo	Randomized, double- blind, placebo- controlled	
Action Potential Duration			-
1 μM and higher	Prolongation	In vitro guinea pig papillary muscle	
In Vivo Cardiovascular Effects			_
30 mg/kg (oral)	Trend for QT- prolongation (4%, not significant)	Instrumented Labrador dogs	

Other Adverse Events



A clinical study in healthy volunteers was prematurely terminated due to a serious neurological adverse event.

Adverse Event	Details	Study Population	Citation
Epileptic grand mal seizure	One reported case	Healthy volunteers	[1]
Nausea and Drowsiness	Reported in a comparative antitussive trial	Patients with cough	

Pharmacokinetic Parameters

Detailed pharmacokinetic data for **clobutinol**, including absorption, distribution, metabolism, and excretion, are not extensively available in the public domain.

Parameter	Value	Citation
Absorption	Not Available	
Volume of distribution	Not Available	
Protein binding	Not Available	
Metabolism	Not Available	
Route of elimination	Not Available	
Half-life	Not Available	_
Clearance	Not Available	_

Experimental Protocols Patch-Clamp Analysis of hERG K+ Channels

Objective: To determine the inhibitory effect of **clobutinol** and its metabolite, nor**clobutinol**, on the human Ether-à-go-go-Related Gene (hERG) potassium channels.

Methodology:



- Cell Lines: Human Embryonic Kidney (HEK293) cells or COS-7 cells stably transfected with the hERG gene were used.
- Electrophysiology: Whole-cell patch-clamp recordings were performed.
- Solutions: The extracellular solution typically contained (in mM): NaCl 137, KCl 4, CaCl2 1.8, MgCl2 1, Glucose 10, and HEPES 10, with the pH adjusted to 7.4 with NaOH. The intracellular (pipette) solution typically contained (in mM): KCl 130, MgCl2 1, EGTA 5, MgATP 5, and HEPES 10, with the pH adjusted to 7.2 with KOH.
- Voltage Protocol: A specific voltage-clamp protocol was applied to elicit hERG currents. This
 typically involved a depolarizing pulse to activate the channels, followed by a repolarizing
 step to measure the tail current, which is characteristic of hERG channels.
- Data Analysis: The concentration-response curve for the inhibition of the hERG tail current by clobutinol and norclobutinol was plotted to calculate the half-maximal inhibitory concentration (IC50).

Clinical Trial for QT Interval Assessment

Objective: To evaluate the effect of **clobutinol** on the QT interval in healthy volunteers.

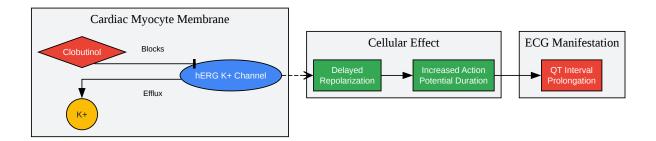
Methodology:

- Study Design: A randomized, double-blind, placebo- and positive-controlled (e.g., moxifloxacin) crossover or parallel-group study.
- Participants: Healthy male and female volunteers.
- Dosing: Ascending doses of **clobutinol** were administered, including a therapeutic dose (e.g., 240 mg daily) and a supratherapeutic dose.
- ECG Monitoring: 12-lead electrocardiograms (ECGs) were recorded at multiple time points before and after drug administration, corresponding to the expected peak plasma concentrations of the drug and its metabolites.
- QTc Correction: The QT interval was corrected for heart rate using a standard formula, such as Bazett's (QTcB) or Fridericia's (QTcF), to obtain the QTc interval.



 Primary Endpoint: The primary endpoint was the change from baseline in the QTc interval compared to placebo.

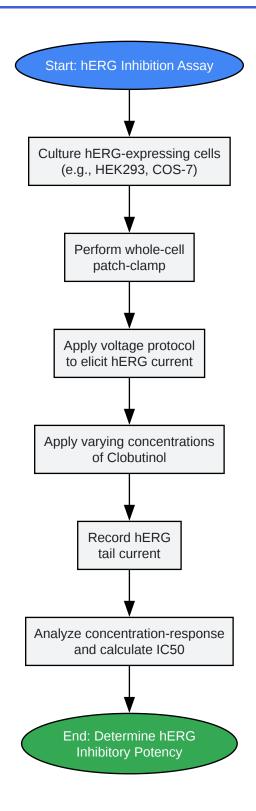
Signaling Pathway and Experimental Workflow Diagrams



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Caption: Mechanism of Clobutinol-Induced QT Prolongation.

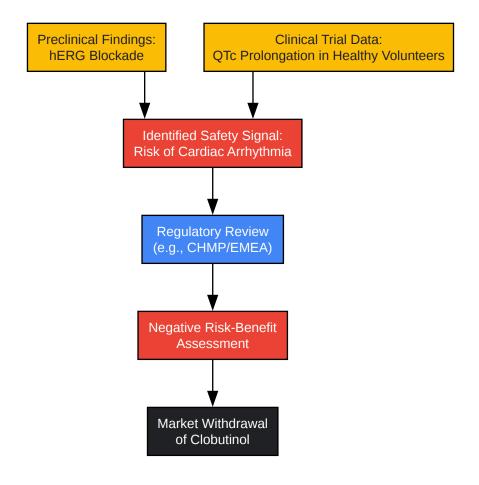




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Caption: Workflow for hERG Channel Inhibition Assay.





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Caption: Logical Flow Leading to Clobutinol's Withdrawal.

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References

- 1. [Risks of non-prescription medication. Clobutinol cough syrup as a recent example] -PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Clobutinol: A Technical Review of Clinical Trial Data].
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